REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[CH:14]([CH3:16])[CH3:15].[OH-].[Na+].Cl>C(O)CO.O>[CH:11]([C:10]1[CH:9]=[CH:5][CH:4]=[C:3]([CH:14]([CH3:16])[CH3:15])[C:2]=1[OH:1])([CH3:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
142.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 7 hrs of continued heating at 140-145° C.
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml toluene
|
Type
|
WASH
|
Details
|
were washed twice with 5% aq. sodium bicarbonate solution (50 ml) and finally with water (200 ml), solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
a dark brown colored residue which remained was distilled under high vacuum condition (0.2 mm/Hg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |